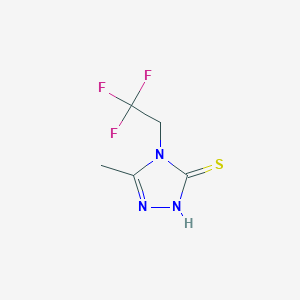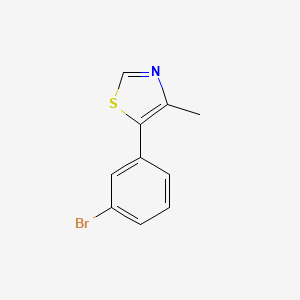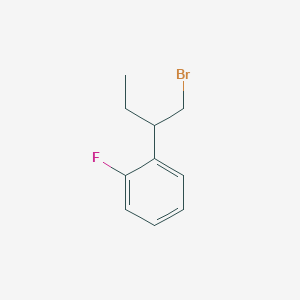![molecular formula C9H16BrNO B13192993 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of radical chemistry, where a carbohydrate skeleton is fused with the spiro-heterocycle . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized spirocyclic compounds, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-2-oxaspiro[4.5]decane: Similar structure but lacks the nitrogen atom present in 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane.
8-bromo-1,4-dioxaspiro[4.5]decane: Contains a dioxaspiro structure but differs in the position and type of substituents.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16BrNO |
|---|---|
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2 |
InChI-Schlüssel |
FBOMEUPETPQIHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CC(OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)


![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)




